molecular formula C8H19NO3S B8290407 N-tert-butyl-4-hydroxybutanesulfonamide

N-tert-butyl-4-hydroxybutanesulfonamide

Cat. No.: B8290407
M. Wt: 209.31 g/mol
InChI Key: DGMVTDIDCBTEQE-UHFFFAOYSA-N
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Description

However, structural analogs such as N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide (CAS 415679-06-0) and N-t-Butyl 4-bromobenzenesulfonamide (CAS 93281-65-3) are discussed in the literature. These compounds share the N-tert-butylsulfonamide backbone but differ in substituents and aromatic vs. aliphatic frameworks. Below, we introduce the available analogs and compare their properties.

Properties

Molecular Formula

C8H19NO3S

Molecular Weight

209.31 g/mol

IUPAC Name

N-tert-butyl-4-hydroxybutane-1-sulfonamide

InChI

InChI=1S/C8H19NO3S/c1-8(2,3)9-13(11,12)7-5-4-6-10/h9-10H,4-7H2,1-3H3

InChI Key

DGMVTDIDCBTEQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide (Compound A) and N-t-Butyl 4-bromobenzenesulfonamide (Compound B):

Property Compound A Compound B
CAS Number 415679-06-0 93281-65-3
Molecular Formula C₁₁H₁₅BrFNO₂S C₁₀H₁₄BrNO₂S
Molecular Weight 324.214 g/mol 306.25 g/mol
Substituents Bromomethyl (-CH₂Br), Fluoro (-F) Bromo (-Br)
Core Structure Fluorinated benzene ring Non-fluorinated benzene ring
Synthetic Applications Intermediate for electrophilic substitutions Used in cross-coupling reactions

Key Findings from Research

Compound A: The bromomethyl and fluorine substituents enhance its reactivity in nucleophilic substitutions, making it a versatile intermediate in medicinal chemistry . Its fluorinated aromatic ring may improve metabolic stability in drug candidates compared to non-fluorinated analogs .

Compound B :

  • The absence of fluorine and bromomethyl groups reduces steric hindrance, favoring applications in palladium-catalyzed coupling reactions .
  • Its simpler structure is associated with lower molecular weight, which may improve pharmacokinetic properties in preclinical studies .

Comparison with Non-Sulfonamide Analogs

  • BHA (2(3)-tert-butyl-4-hydroxyanisole): A phenolic antioxidant (CAS 25013-16-5) with a tert-butyl group, shown to elevate glutathione S-transferase activity in hepatic tissues. Unlike sulfonamides, BHA lacks a sulfonamide moiety and acts via electrophile scavenging .
  • Ethoxyquin: A quinoline-based antioxidant (CAS 91-53-2) that also enhances glutathione conjugation but through a distinct mechanism involving lipophilic radical trapping .

Limitations and Notes

Data Gaps: No direct evidence for N-tert-butyl-4-hydroxybutanesulfonamide was found in the provided materials.

Structural Implications : The aliphatic "hydroxybutane" chain in the queried compound would confer distinct solubility and reactivity compared to aromatic analogs. For example, hydroxybutane may increase hydrophilicity, altering bioavailability.

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